molecular formula C9H7FN2O B599403 5-Amino-3-(3-fluorophenyl)isoxazole CAS No. 119162-50-4

5-Amino-3-(3-fluorophenyl)isoxazole

Cat. No.: B599403
CAS No.: 119162-50-4
M. Wt: 178.166
InChI Key: ZPEKGYYUYANHBK-UHFFFAOYSA-N
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Description

5-Amino-3-(3-fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a fluorophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-fluorophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often involve heating the reactants in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact. These methods may involve the use of alternative catalysts and greener solvents .

Types of Reactions:

    Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.

    Reduction: Reduction of the isoxazole ring can yield various amine derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms of the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) and conditions involving acidic or basic environments.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-3-(3-fluorophenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 3-Amino-5-(4-fluorophenyl)isoxazole
  • 5-Amino-3-(4-chlorophenyl)isoxazole
  • 5-Amino-3-(3-methylphenyl)isoxazole

Comparison: 5-Amino-3-(3-fluorophenyl)isoxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development .

Properties

IUPAC Name

3-(3-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEKGYYUYANHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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